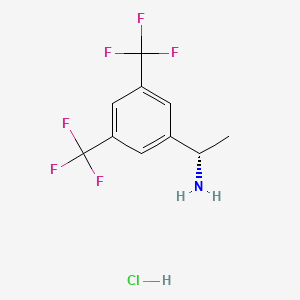

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C10H10ClF6N . It is a solid substance and should be stored in a dry, room temperature environment .

Synthesis Analysis

The synthesis of “(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride” has been reported in the literature. For example, it was efficiently synthesized by a bienzyme cascade system formed by with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system .

Molecular Structure Analysis

The InChI code for “(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride” is 1S/C10H9F6N.ClH/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16;/h2-5H,17H2,1H3;1H/t5-;/m0./s1 .

Physical And Chemical Properties Analysis

“(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride” has a molecular weight of 293.64 g/mol . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors .

Applications De Recherche Scientifique

Developmental Toxicity Assessment

A qualitative assessment was conducted on a series of structurally related compounds, including those with trifluoromethyl groups in the phenyl ring, to understand their developmental toxicity in rats. The study aimed to discern the teratogenic potential of these compounds and explore the role of maternal and foetotoxicity in the etiology of observed abnormalities. It also sought to investigate the influence of trifluoromethyl substitution in conferring teratogenicity and its relation to chemical descriptors like electronic, steric, quantum chemical, and hydrophobicity parameters (Ridings & Baldwin, 1992).

Inhibition of Malaria Parasites

Bis(benzyl)polyamine analogs, including specific structural variants, were observed to significantly inhibit chloroquine-resistant and chloroquine-sensitive strains of human malaria parasite Plasmodium falciparum. The study highlights the potential of such compounds in developing new agents for malaria chemotherapy, drawing attention to their cytotoxic events, particularly direct binding to DNA, disrupting macromolecular biosynthesis, and cell death (Bitonti et al., 1989).

Anticonvulsant Activities

Compounds structurally related to bis(3-aryl-3-oxo-propyl)ethylamine hydrochlorides were synthesized and evaluated for their anticonvulsant activities. The research aimed to understand alterations in biological activity based on chemical structure modifications and identify potential candidates for developing new anticonvulsant compounds, particularly for the treatment of grand mal and petit mal epilepsies (Gul et al., 2007).

Metabolism and Excretion Studies

Studies have been conducted to understand the metabolism and excretion of structurally related compounds, focusing on the identification of urinary metabolites and the metabolic pathways operative in specific animal models. These investigations shed light on the metabolic fate of compounds, including those with bis(trifluoromethyl)phenyl)ethanamine structures, and their potential biological impacts (Kanamori et al., 2002).

Endocrine Disruption Studies

Research has also explored the impact of structurally related compounds, particularly those with bis(chlorophenyl) structures, on the endocrine system. This includes studies on their potential as endocrine disruptors, their interaction with nuclear receptors, and the subsequent effects on reproductive and immune systems in humans and wildlife. Additionally, these studies delve into the compounds' impact on mitochondrial function and apoptosis pathways, suggesting direct action on mitochondrial steroid receptors (Burgos-Aceves et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F6N.ClH/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16;/h2-5H,17H2,1H3;1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSPCWWXKNPRFN-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF6N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine](/img/structure/B581842.png)

![N-2-Chlorobenz-[b,f][1,4]oxazepine-11-yl Amoxapine](/img/structure/B581846.png)